6-(4-ethoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHOXYPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide to form the triazolothiadiazine core.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the triazolothiadiazine core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological activities. For example, it may inhibit carbonic anhydrase or cholinesterase, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines such as 6-(phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituted thiadiazole. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles.
Properties
Molecular Formula |
C19H25N5O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-methyl-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H25N5O3S/c1-3-26-14-8-6-13(7-9-14)16-17(18(25)20-11-15-5-4-10-27-15)28-19-22-21-12(2)24(19)23-16/h6-9,15-17,23H,3-5,10-11H2,1-2H3,(H,20,25) |
InChI Key |
IQVCONWCCGJZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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